Product packaging for (S)-4-Methoxy-azepane(Cat. No.:)

(S)-4-Methoxy-azepane

Cat. No.: B8063976
M. Wt: 129.20 g/mol
InChI Key: MBGKJOCBUBJWCC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-4-Methoxy-azepane is a chiral seven-membered nitrogen-containing heterocycle of interest in medicinal chemistry and drug discovery. Azepane and its functionalized derivatives are important structural motifs present in a variety of bioactive molecules and natural products, exhibiting a wide range of medicinal and pharmaceutical properties . This compound serves as a versatile chiral building block for the synthesis of more complex molecules. Researchers utilize such azepane-based scaffolds in the design and development of potential therapeutic agents, including those with antidiabetic, anticancer, and antiviral activities . The azepane core is a constrained cyclic amine, and its incorporation into molecules can significantly influence their pharmacokinetic and pharmacodynamic profiles. As a secondary amine, the azepane ring can undergo typical reactions such as alkylation and acylation under standard conditions, providing avenues for further chemical diversification . This compound is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B8063976 (S)-4-Methoxy-azepane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-methoxyazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGKJOCBUBJWCC-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 4 Methoxy Azepane and Chiral Azepane Derivatives

Stereoselective and Asymmetric Synthesis Approaches

The construction of chiral centers within the azepane ring requires precise control of stereochemistry. Asymmetric synthesis, which creates a stereocenter in a prochiral molecule, is paramount. Key strategies involve catalytic methods that use chiral catalysts to induce enantioselectivity, leading to the desired stereoisomer in high purity.

Catalytic asymmetric synthesis represents a powerful tool for producing chiral compounds, offering high efficiency and atom economy. Transition metal catalysis, in particular, has been extensively developed for the synthesis of chiral azepane derivatives.

Asymmetric hydrogenation is a direct and environmentally friendly method for synthesizing optically active heterocyclic compounds. nih.gov This process typically involves the hydrogenation of a C=C or C=N double bond in a prochiral precursor using a chiral transition metal complex. Catalysts based on iridium, rhodium, ruthenium, and palladium, combined with chiral phosphorus ligands, amine-tosylamine ligands, or N-heterocyclic carbenes, have been successfully employed. nih.gov

Specifically for azepine-related structures, chiral cationic ruthenium diamine catalysts have demonstrated high efficiency in the asymmetric hydrogenation of dibenzo-fused azepine derivatives, such as dibenzo[b,f] mdpi.comrsc.orgoxazepines and dibenzo[b,e]azepines. These reactions yield diverse chiral seven-membered N-heterocycles with excellent results, achieving up to 99% yield and 99% enantiomeric excess (ee). rsc.org An interesting finding in these studies is that the catalyst's counteranion can significantly influence the enantioselectivity of the hydrogenation process. rsc.org While first-row transition metals are also being explored for asymmetric hydrogenation, their application often involves different reaction mechanisms and potential challenges like catalyst deactivation. rsc.org

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee %)Reference
Chiral Cationic Ru-DiamineDibenzo[b,f] mdpi.comrsc.orgoxazepineup to 99%up to 99% rsc.org
Chiral Cationic Ru-DiamineDibenzo[b,e]azepineup to 99%up to 99% rsc.org

Asymmetric aminohydroxylation (AA) is a powerful method for the stereoselective synthesis of 1,2-amino alcohols, which are crucial intermediates for complex bioactive molecules. The Sharpless Asymmetric Aminohydroxylation (ASAH) allows for the regio- and syn-selective synthesis of these vicinal amino alcohols from alkenes using an osmium tetroxide catalyst and chiral ligands derived from dihydroquinine and dihydroquinidine. nih.gov

This methodology has been successfully applied to the synthesis of the azepine core of the natural product (−)-balanol, a potent protein kinase C inhibitor. figshare.comnih.gov In this synthesis, an α,β-unsaturated aryl ester was used as the substrate. The choice of the aryl ester functionality and the (DHQ)₂-AQN ligand system was critical for controlling both the regioselectivity and enantioselectivity of the aminohydroxylation step, leading to the desired hexahydroazepine core with high stereocontrol. nih.gov

A related strategy, the osmium-catalyzed tethered aminohydroxylation (TA), offers complete regio- and stereocontrol by covalently linking the nitrogen source to the substrate. acs.orgunifi.itnih.gov This approach has been used to synthesize heavily hydroxylated azepane iminosugars. The key step involves the TA reaction on an allylic alcohol derived from D-mannose, which forms the new C–N bond with high precision, followed by intramolecular reductive amination to close the azepane ring. acs.orgnih.gov

Reaction TypeCatalyst/LigandSubstrate TypeKey FeatureReference
Asymmetric AminohydroxylationOsO₄ / (DHQ)₂-AQNα,β-Unsaturated Aryl EsterControl of regio- and enantioselectivity for (-)-balanol core nih.govfigshare.comnih.gov
Tethered AminohydroxylationOsmium CatalystSugar-derived Allylic AlcoholsTethering approach ensures complete regio- and stereocontrol acs.orgunifi.itnih.gov

Copper-catalyzed reactions provide efficient pathways for constructing N-heterocycles. An effective method for preparing functionalized azepine derivatives involves a Cu(I)-catalyzed tandem amination/cyclization of specific allenynes. mdpi.comnih.govresearchgate.net This reaction combines an intermolecular addition of a primary or secondary amine with an intramolecular cyclization to form the seven-membered ring. bohrium.com The process is effective for synthesizing trifluoromethyl-substituted azepin-2-carboxylates and their phosphonate analogues. mdpi.comnih.gov The proposed mechanism suggests the initial formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent cyclization onto the allene system. mdpi.com

Another approach involves the copper-mediated intramolecular cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions. This process is initiated by deprotonation and transmetalation with a copper source, leading to a key intramolecular nucleophilic attack at the triple bond to form the annulated azepine structure. nih.gov

SubstrateAmineCatalyst SystemProductYield (%)Reference
Functionalized AllenynesPrimary and Secondary AminesCu(I)Trifluoromethyl-substituted azepin-2-carboxylatesModerate to Good mdpi.combohrium.com
Alkynyl Imines-LDA, then Copper ThiophenolateAnnulated Azepines41-73% nih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for forming C-C bonds and constructing stereocenters. thieme-connect.de This reaction has been applied to the synthesis of chiral diazepane derivatives, which share the seven-membered ring feature with azepanes. The palladium-catalyzed decarboxylative AAA of 1,4-diazepan-5-ones produces gem-disubstituted diazepanones bearing various functional groups in high yields (up to >99%) and enantioselectivities (up to 95% ee). nih.gov

The success of this transformation is highly dependent on the reaction conditions. The use of an electron-rich p-anisoyl protecting group on the lactam and a nonpolar solvent like methylcyclohexane were found to be crucial for achieving high enantioselectivity. nih.gov The chiral ligand, (S)-(CF₃)₃-t-BuPHOX, plays a key role in inducing the asymmetry during the alkylation step. nih.gov This methodology demonstrates the potential of Pd-AAA to create complex, stereodefined azepane-like heterocycles from readily available starting materials.

SubstrateLigandSolventYield (%)Enantiomeric Excess (ee %)Reference
1,4-diazepan-5-ones(S)-(CF₃)₃-t-BuPHOXMethylcyclohexaneup to >99%up to 95% nih.gov

In addition to metal-based catalysts, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives for asymmetric synthesis. nih.govfrontiersin.org

Biocatalysis, in particular, has proven highly effective for producing chiral amines and their derivatives under mild, environmentally friendly conditions. semanticscholar.org Enzymes such as imine reductases (IREDs), ω-transaminases (ω-TAs), and oxidoreductases are used to establish key stereocenters with exceptional selectivity. nih.govresearchgate.net

A significant advancement in the synthesis of chiral azepanes is the development of an imine reductase specifically for the asymmetric synthesis of alkylated S-4-azepanamines. Through structure-guided semi-rational design, a triple-mutant IRED (I149Y/L200H/W234K) was created. This engineered enzyme exhibits high stereoselectivity (>99% S) for the reductive amination of N-Boc-4-oxo-azepane with various amines, providing the first biocatalyst for the asymmetric synthesis of chiral azepane-4-amines. rsc.org Other biocatalytic strategies have been developed for related heterocyclic systems, such as the use of enantiocomplementary IREDs for the synthesis of both (R)- and (S)-isomers of dibenz[c,e]azepines with excellent enantioselectivity. nih.gov

Enzyme (Type)ReactionSubstrateProductStereoselectivityReference
I149Y/L200H/W234K (IRED)Reductive AminationN-Boc-4-oxo-azepaneAlkylated (S)-4-azepanaminesup to >99% (S) rsc.org
Various (IREDs)Imine ReductionDibenzo[c,e]azepine Precursor(R)- and (S)-dibenz[c,e]azepinesExcellent nih.gov
ω-Transaminase (ω-TA)TransaminationProchiral KetoneChiral Amine IntermediateEnantiopure nih.gov

Organocatalytic and Biocatalytic Approaches

Enantioselective Organocatalyzed Domino Reactions

Organocatalytic domino reactions, also known as cascade or tandem reactions, have emerged as a powerful tool in asymmetric synthesis for the construction of complex molecular architectures from simple precursors in a single operation. nih.gov These reactions often proceed with high levels of enantio- and diastereoselectivity, offering an efficient route to chiral molecules. nih.gov

In the context of synthesizing chiral seven-membered heterocyclic rings analogous to azepanes, organocatalytic domino strategies have been successfully employed. For instance, a formal cycloaddition of in situ generated nitrones with terminal-hydroxy α,β-unsaturated carbonyls has been developed to produce highly enantio- and diastereo-enriched seven-membered dioxazepane heterocycles. researchgate.netmdpi.com This reaction proceeds through a tandem sequence of oxa-Mannich reaction, oxa-Michael reaction, tautomerization, and protonation, catalyzed by a chiral oligoethylene glycol in the presence of a potassium salt. researchgate.netmdpi.com The cation-binding catalysis within a confined chiral environment is crucial for the success of this transformation. researchgate.netmdpi.com

Another example involves the diastereo- and enantioselective Lewis base catalyzed domino Michael/aldol reaction between α,β-unsaturated aldehydes and 1,2-diones, which can lead to the formation of chiral cycloheptanones. nih.govnih.gov Although not directly forming an azepane, this methodology demonstrates the potential of organocatalytic domino reactions to construct seven-membered rings with high stereocontrol. These principles can be conceptually extended to the synthesis of chiral azepanes by employing appropriate nitrogen-containing substrates. For example, an organocatalytic asymmetric aza-Michael/aldol cascade reaction has been developed for the synthesis of chiral dihydroquinolines, showcasing the applicability of this strategy to nitrogen-containing heterocycles.

Domino Reaction Type Catalyst System Resulting Heterocycle Key Features
Formal [4+3] CycloadditionChiral Oligoethylene Glycol / KFDioxazepaneIn situ nitrone generation, tandem oxa-Mannich/oxa-Michael sequence. researchgate.netmdpi.com
Michael/Aldol ReactionLewis BaseCycloheptanoneHigh diastereo- and enantioselectivity for seven-membered carbocycles. nih.govnih.gov
Aza-Michael/Aldol CascadeDiphenylprolinol derivativeDihydroquinolineDemonstrates applicability to N-heterocycle synthesis.
Photoenzymatic Synthesis Integrating Biocatalysis

The integration of photochemistry and biocatalysis offers a powerful and sustainable approach to the synthesis of chiral molecules. This strategy combines the ability of light to activate unfunctionalized C-H bonds with the high stereoselectivity of enzymes.

A one-pot photoenzymatic synthesis has been developed for the production of chiral N-Boc-4-amino/hydroxy-azepane with high conversions (up to 90%) and excellent enantiomeric excess (>99%). mdpi.com This method involves an initial photochemical oxyfunctionalization of N-Boc-azepane, which selectively targets the distal C-H positions to generate N-Boc-4-azepanone. mdpi.com This prochiral ketone intermediate is then subjected to a stereoselective enzymatic transformation in the same pot. mdpi.com

The compatibility of the photochemical and biocatalytic steps is a critical aspect of this methodology. The photo-oxygenation is typically performed in a mixture of acetonitrile and water, and the subsequent workup is designed to be amenable to the enzymatic reaction. This integrated approach avoids the isolation of intermediates, thereby improving efficiency and reducing waste. mdpi.com

Starting Material Key Steps Enzyme Type Product Conversion Enantiomeric Excess
N-Boc-azepane1. Photochemical Oxyfunctionalization2. Stereoselective BiocatalysisAmine Transaminase or Keto ReductaseN-Boc-4-amino/hydroxy-azepaneUp to 90%>99%
Amine Transaminases and Keto Reductases in Stereoselective Transformations

Amine transaminases (ATAs) and keto reductases (KREDs) are highly valuable biocatalysts for the asymmetric synthesis of chiral amines and alcohols, respectively. These enzymes exhibit high stereoselectivity and operate under mild reaction conditions, making them attractive for industrial applications.

In the synthesis of chiral azepane derivatives, ATAs and KREDs are employed for the stereoselective transformation of a prochiral ketone intermediate, such as N-Boc-4-azepanone. mdpi.com

Amine Transaminases (ATAs): ATAs catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone acceptor, generating a chiral amine. The use of either (R)- or (S)-selective ATAs allows for the production of either enantiomer of the desired amino-azepane.

Keto Reductases (KREDs): KREDs, also known as alcohol dehydrogenases, catalyze the stereoselective reduction of ketones to chiral alcohols, utilizing a cofactor such as NADPH. Similar to ATAs, the availability of KREDs with opposite stereopreferences enables the synthesis of both enantiomers of hydroxy-azepanes.

The application of these enzymes has been demonstrated in the chemoenzymatic synthesis of substituted azepanes, where imine reductases (IREDs), a related class of enzymes, were used for the asymmetric reductive amination of cyclic imines. Challenges in these biocatalytic processes, such as unfavorable reaction equilibria, can often be overcome through process optimization strategies.

Enzyme Class Substrate Transformation Product
Amine Transaminase (ATA)Prochiral Ketone (e.g., N-Boc-4-azepanone)Stereoselective TransaminationChiral Amine (e.g., N-Boc-4-amino-azepane)
Keto Reductase (KRED)Prochiral Ketone (e.g., N-Boc-4-azepanone)Stereoselective Carbonyl ReductionChiral Alcohol (e.g., N-Boc-4-hydroxy-azepane)
Imine Reductase (IRED)Cyclic ImineAsymmetric Reductive AminationChiral Amine (e.g., 2-substituted azepanes)

Ring-Closing and Ring-Expansion Methodologies

Intramolecular Reductive Amination for Azepane Ring Formation

Intramolecular reductive amination is a robust and widely used method for the synthesis of cyclic amines, including azepanes. This reaction typically involves the formation of an imine or iminium ion intermediate from a precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group), followed by in situ reduction to form the heterocyclic ring.

An iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives has been developed for the synthesis of enantioenriched dibenz[c,e]azepines, which contain a seven-membered azepane ring. This methodology affords products with excellent enantiocontrol (up to 97% ee) and can be applied to the synthesis of complex molecules, including allocolchicine analogues.

Another approach involves a palladium-catalyzed hydrogenation of a cyano group to a primary amine, which then undergoes a spontaneous intramolecular reductive amination with an in situ endocyclic carbonyl group to form [b]-annulated azepanes stereoselectively. acs.org This key step proceeds via an iminium ion and yields the desired azepanes with a trans-configuration. acs.org

Dearomative Ring Expansion of Nitroarenes to Azepanes

A novel and efficient strategy for the synthesis of polysubstituted azepanes involves the dearomative ring expansion of readily available nitroarenes. researchgate.netnih.gov This photochemical method utilizes blue light to mediate the conversion of the nitro group into a singlet nitrene, which then triggers the expansion of the six-membered aromatic ring into a seven-membered ring system. researchgate.net

The reaction proceeds at room temperature and transforms the nitroarene into a 3H-azepine intermediate. Subsequent hydrogenolysis of this intermediate provides the corresponding substituted azepane in a two-step sequence from the starting nitroarene. researchgate.net This methodology has been successfully applied to the synthesis of various azepane analogues of known piperidine-based drugs, highlighting its potential in medicinal chemistry. researchgate.net The process is initiated by the photochemical N-insertion, which is followed by hydrogenation to yield the final azepane product.

Starting Material Key Reagents/Conditions Intermediate Final Product
NitroareneBlue light, phosphite, diethylamine3H-AzepinePolysubstituted Azepane
Ring Expansion of Pyrrolidines and Azetidiniums

Ring expansion of smaller nitrogen-containing heterocycles provides another synthetic route to azepanes. Azetidines bearing a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic 1-azonia-bicyclo[3.2.0]heptane intermediate. Nucleophilic opening of this strained bicyclic system can lead to the formation of either five-membered pyrrolidines or seven-membered azepanes.

The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the side chain, as well as the nature of the nucleophile used. For instance, increased substitution at the benzylic position of the bicyclic ammonium (B1175870) intermediate can favor the formation of azepanes by disfavoring the SN2 attack that would lead to pyrrolidines. This competitive ring expansion has been rationalized by quantum mechanical DFT calculations. While this method primarily focuses on azetidine expansion, the concept of expanding smaller rings to access the azepane core is a valuable strategy in heterocyclic synthesis.

Ring Expansion via Dihalogenated Aminocyclopropane Derivatives

A strategy for the synthesis of functionalized azepanes involves the ring expansion of bicyclic dihalogenated aminocyclopropane derivatives. This method provides access to 2,3,4,7-tetrahydro-1H-azepine derivatives from readily available starting materials. rsc.orgresearchgate.net

The synthesis commences with the dihalocyclopropanation of N-Boc-protected cyclic enamines, such as N-Boc-1,2,3,4-tetrahydropyridine, to form stable N-Boc-bicyclic secondary cyclopropylamines. Following the removal of the Boc protecting group, reductive amination with aldehydes or ketones generates thermally unstable dihalogenated aminocyclopropanes. rsc.org This intermediate then undergoes a spontaneous ring-expansion, driven by the cleavage of the cyclopropane ring, to yield the desired halogen-substituted tetrahydroazepine derivatives. rsc.orgresearchgate.net

A key feature of this methodology is that the reductive amination step not only introduces functionality but also triggers the ring-enlargement process. rsc.org The reaction proceeds through the formation of an allyl cation species, which is subsequently reduced by a hydride reagent. rsc.org It has been observed that the relative configuration of the bicyclic aminocyclopropane intermediate is crucial for the ring-expansion to occur at room temperature. researchgate.net

Table 1: Reductive Amination and Ring Expansion of Dihalogenated Aminocyclopropanes

Starting Material Aldehyde/Ketone Product Yield
7,7-dichloro-2-azabicyclo[4.1.0]heptane Benzaldehyde 3-chloro-4-benzyl-2,3,4,7-tetrahydro-1H-azepine Moderate to Good
7,7-dibromo-2-azabicyclo[4.1.0]heptane Acetone 3-bromo-4-isopropyl-2,3,4,7-tetrahydro-1H-azepine Lower

Data compiled from studies on the synthesis of functionalized azepanes. researchgate.net

Carbonyl-Enamine Cyclization Routes

Intramolecular 1,7-carbonyl-enamine cyclization represents a viable method for the closure of the azepine ring. researchgate.netchem-soc.si This approach has been explored in the synthesis of fused azepine systems, such as pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline. researchgate.netchem-soc.si

The key step in this methodology is the intramolecular cyclization of an enamine onto a carbonyl group. For instance, an enaminoester can be induced to cyclize, forming the azepine ring. chem-soc.si The reaction can proceed via a favored 7-exo-trig mode of cyclization. chem-soc.si The efficiency of the intramolecular attack is influenced by the electronic properties of the enamine, where a greater partial negative charge on the β-carbon enhances the cyclization. researchgate.net

Various reaction conditions have been studied for this ring closure, demonstrating its applicability in constructing complex heterocyclic systems containing the azepine moiety. researchgate.netchem-soc.si

Exploitation of Donor-Acceptor Cyclopropanes in Annulation Reactions

Donor-acceptor (D-A) cyclopropanes are versatile three-carbon synthons that have been widely utilized in annulation reactions to construct various heterocyclic systems. nih.govepfl.chsemanticscholar.org In the context of azepane synthesis, a Lewis acid-catalyzed (4+3) annulation reaction between D-A cyclopropanes and azadienes provides a convergent and highly stereoselective route to densely substituted azepanones. nih.govepfl.ch

This methodology allows for the single-step synthesis of azepane derivatives in good to excellent yields and with high diastereoselectivity. The reaction proceeds under mild conditions, with ytterbium triflate (Yb(OTf)₃) being an effective catalyst. nih.govepfl.ch Furthermore, an enantioselective transformation can be achieved using copper triflate (Cu(OTf)₂) in the presence of a trisoxazoline (Tox) ligand. nih.govepfl.ch

The scope of this reaction is broad, accommodating both electron-rich (hetero)aryl and alkenyl, as well as amino-substituted D-A cyclopropanes. nih.gov The resulting cycloadducts are amenable to further chemical modifications, highlighting the synthetic utility of this approach. epfl.ch

Table 2: Lewis Acid Catalyzed (4+3) Annulation for Azepanone Synthesis

Donor-Acceptor Cyclopropane Azadiene Catalyst Ligand Yield Diastereoselectivity
Aryl-substituted 2-Aza-1,3-diene Yb(OTf)₃ - Good to Excellent High
Amino-substituted 2-Aza-1,3-diene Yb(OTf)₃ - Good to Excellent High
Aryl-substituted 2-Aza-1,3-diene Cu(OTf)₂ (S)-CyTox Good Enantioselective

Data based on studies of (4+3) annulation reactions. nih.govepfl.ch

Application of Organolithium Chemistry in Azepane Derivatization

Organolithium reagents are powerful nucleophiles and strong bases that find extensive application in organic synthesis, including the derivatization of azepane scaffolds. wikipedia.orglibretexts.orgnih.gov Due to the highly polar nature of the carbon-lithium bond, these reagents can act as sources of carbanions, enabling the formation of new carbon-carbon bonds. youtube.com

In the context of azepane chemistry, organolithium reagents can be used for:

Nucleophilic Addition: Addition to carbonyl groups within an azepane precursor to introduce various substituents and create new stereocenters. wikipedia.org

Deprotonation (Metalation): As strong bases, they can deprotonate weakly acidic protons on the azepane ring or its substituents, creating a nucleophilic site for subsequent reactions with electrophiles. wikipedia.orgyoutube.com

Lithium-Halogen Exchange: This reaction is particularly useful for converting halogenated azepane derivatives into their corresponding organolithium species, which can then undergo further functionalization. wikipedia.org

The reactivity and choice of organolithium reagent (e.g., n-butyllithium, sec-butyllithium, tert-butyllithium) can be tailored to achieve specific transformations in the synthesis and derivatization of azepanes. wikipedia.orgyoutube.com The use of chiral ligands in conjunction with organolithium reagents can also facilitate asymmetric synthesis, leading to enantiomerically enriched azepane derivatives. researchgate.net

Multicomponent Reactions and Cascade Sequences

Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials in a single pot, offer an efficient and atom-economical approach to constructing complex molecules like azepane derivatives. nih.govresearchgate.net Similarly, cascade (or domino) reactions, where a series of intramolecular transformations are triggered by a single event, can rapidly build molecular complexity. mdpi.com

An example of a cascade reaction for azepane synthesis is the electrophilic halogen-induced domino reaction of an enantiopure olefinic aziridine. mdpi.com This process, initiated by an agent like N-bromosuccinimide (NBS), leads to the formation of functionalized azepanes with good yield and stereoselectivity. mdpi.com

MCRs, such as the Ugi and Passerini reactions, can be designed to incorporate fragments that ultimately form the azepane ring through subsequent cyclization steps. nih.govmdpi.com These strategies are highly valued in medicinal chemistry for generating libraries of diverse compounds for biological screening. nih.gov The development of MCRs and cascade sequences for azepane synthesis is an active area of research, aiming to provide rapid and efficient access to these important heterocyclic scaffolds. nih.govnih.gov

Functionalization and Derivatization Strategies for Azepane Scaffolds

Introduction of Methoxy (B1213986) Group at Stereodefined Positions

The introduction of a methoxy group at a specific stereocenter on the azepane ring is a critical step in the synthesis of (S)-4-Methoxy-azepane. Achieving stereocontrol during this process is paramount. Several strategies can be envisioned for the stereoselective installation of a methoxy group:

Nucleophilic Substitution: A common approach involves the Sₙ2 displacement of a suitable leaving group (e.g., tosylate, mesylate, or halide) at the C4 position of a chiral azepane precursor with a methoxide source. The stereochemical outcome is dependent on the configuration of the starting material, proceeding with inversion of configuration.

Mitsunobu Reaction: This reaction allows for the conversion of a chiral alcohol at the C4 position to the corresponding methoxy ether with inversion of stereochemistry. This method is particularly useful when the desired stereoisomer of the alcohol is more readily accessible.

Alkoxymercuration-Demercuration: An alkene precursor of the azepane can be subjected to alkoxymercuration using a mercury(II) salt in the presence of methanol (B129727), followed by reductive demercuration. The stereoselectivity of the methoxy group addition can be influenced by steric and electronic factors within the substrate.

Asymmetric Hydroxylation followed by Methylation: An alternative two-step process involves the asymmetric dihydroxylation of an unsaturated azepane precursor to introduce a hydroxyl group with defined stereochemistry. Subsequent methylation of the alcohol would then yield the desired methoxy-azepane.

The choice of method depends on the availability of starting materials, the desired stereochemical outcome, and the compatibility with other functional groups present in the molecule.

Post-Cyclization Modifications for Structural Diversity

Once the chiral azepane core, such as this compound, has been synthesized, a variety of post-cyclization modifications can be employed to generate a library of analogues with diverse functionalities. These modifications are crucial for structure-activity relationship (SAR) studies and for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. The seven-membered azepane ring allows for a range of substitution patterns, providing numerous opportunities for structural diversification. researchgate.net

Common strategies for the post-cyclization modification of the azepane scaffold include, but are not limited to, N-alkylation, N-acylation, and functionalization of existing side chains. For a molecule like this compound, the secondary amine presents a prime site for modification.

N-Functionalization: The nitrogen atom of the azepane ring is a versatile handle for introducing a wide array of substituents.

N-Alkylation and N-Arylation: Reductive amination is a powerful method for introducing alkyl groups onto the azepane nitrogen. This can be achieved by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. N-arylation can be accomplished through palladium-catalyzed Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond with various aryl halides or triflates.

N-Acylation and N-Sulfonylation: The reaction of the azepane with acyl chlorides, acid anhydrides, or sulfonyl chlorides provides the corresponding amides and sulfonamides. These reactions are typically high-yielding and allow for the introduction of a diverse range of functional groups.

Modification of Existing Functional Groups: If the azepane scaffold contains other functional groups, these can be manipulated to further increase structural diversity. For instance, if a hydroxyl group were present on the ring, it could be converted to an ether, ester, or replaced with other nucleophiles via activation.

The following table summarizes representative post-cyclization modifications applicable to chiral azepane scaffolds.

Modification TypeReagents and ConditionsProduct TypePotential for Diversity
N-AlkylationAldehyde/Ketone, NaBH(OAc)₃N-Alkyl azepaneHigh; depends on the variety of aldehydes/ketones available.
N-ArylationAryl halide, Pd catalyst, ligand, baseN-Aryl azepaneHigh; a wide range of aryl halides can be used.
N-AcylationAcyl chloride or anhydride (B1165640), baseN-Acyl azepane (amide)Very high; numerous acylating agents are commercially available.
N-SulfonylationSulfonyl chloride, baseN-Sulfonyl azepane (sulfonamide)High; a variety of sulfonyl chlorides can be employed.

These post-cyclization modifications are instrumental in exploring the chemical space around the azepane scaffold, enabling the fine-tuning of biological activity.

Stereoselective Introduction of Fluorinated Moieties

The introduction of fluorine into organic molecules can have profound effects on their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. researchgate.net Consequently, the stereoselective fluorination of chiral azepanes is a highly sought-after transformation in medicinal chemistry.

Several strategies have been developed for the stereoselective synthesis of fluorinated N-heterocycles, which can be adapted for the fluorination of azepane derivatives. researchgate.net These methods often rely on the use of electrophilic fluorinating reagents or the synthesis of fluorinated building blocks that are then cyclized to form the azepane ring.

One notable approach involves the ring expansion of fluorinated pyrrolidines. For example, 4-substituted α-trifluoromethyl azepanes can be synthesized from L-proline. This method involves the regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles, followed by a ring expansion where the trifluoromethyl group directs the regioselectivity. The chirality of the starting material is transferred to the final azepane product with high enantiomeric excess.

Another strategy is the direct fluorination of a pre-formed azepane ring. This can be challenging due to the need for high stereocontrol. The use of chiral catalysts or directing groups can facilitate the stereoselective introduction of fluorine. For instance, organocatalyzed asymmetric fluorination has emerged as a powerful tool for the synthesis of chiral fluorine-containing compounds. mdpi.com

The following table provides examples of methodologies for the synthesis of fluorinated azepane derivatives.

MethodStarting MaterialReagents and ConditionsProductKey Features
Ring ExpansionTrifluoromethyl pyrrolidineNucleophile, followed by ring expansion4-Substituted α-trifluoromethyl azepaneHigh enantiomeric excess transferred from starting material. researchgate.net
Tandem Amination/CyclizationFunctionalized allenynePrimary or secondary amine, Cu(I) catalystTrifluoromethyl-substituted azepineEfficient synthesis of CF₃-containing seven-membered azacycles. mdpi.comnih.gov
Dearomative Ring ExpansionNitroareneBlue light, then hydrogenolysisPolysubstituted azepaneCan be adapted for fluorinated nitroarenes to produce fluorinated azepanes.

The stereoselective incorporation of fluorine can also be used as a tool to control the conformation of the azepane ring. The presence of fluorine can alter molecular conformation through electrostatic interactions and hyperconjugation, potentially leading to a more rigid and biologically active conformation. researchgate.net For example, fluorination can rigidify a substituted azepane, leading to a dominant geometry in solution. researchgate.net

Stereochemical Analysis and Chiral Resolution of Azepane Derivatives

Enantioselective Analytical Techniques

The separation of a racemic mixture into its constituent enantiomers, known as chiral resolution, is essential for evaluating the properties of each stereoisomer. Chromatographic and electrophoretic methods are central to both the analytical-scale determination of enantiomeric purity and the preparative-scale isolation of pure enantiomers. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis and purification of chiral compounds, including azepane derivatives. researchgate.netmdpi.com The method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers of an analyte can form transient, diastereomeric complexes with differing stabilities. eijppr.com This differential interaction results in different retention times, allowing for their separation. eijppr.com

For azepane derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. eijppr.com The selection of the mobile phase, which can be run in normal-phase, reversed-phase, or polar organic modes, is crucial for optimizing resolution. mdpi.com The resolution of the enantiomers of a bicyclic N-Boc-protected azepane has been successfully achieved using chiral-phase HPLC, demonstrating the utility of this technique for complex azepane scaffolds. acs.org

Table 1: Representative Chiral HPLC Parameters for Azepane Derivatives

ParameterTypical ConditionsPurpose
Chiral Stationary Phase (CSP) Lux® Cellulose-2; Chiralpak® AD-HProvides the chiral environment for enantiomeric recognition.
Column Dimensions 4.6 x 250 mm, 5 µmStandard analytical scale dimensions for good resolution and efficiency.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Normal-phase conditions are common for polysaccharide CSPs. The amine additive improves peak shape for basic compounds like azepanes.
Flow Rate 1.0 mL/minControls the speed of the analysis and can influence resolution.
Temperature 25 °CTemperature affects the thermodynamics of the chiral recognition process.
Detection UV at 220 nmWavelength for detecting the analyte as it elutes from the column.

This table presents illustrative conditions based on common practices for separating chiral amines and is not based on a specific analysis of (S)-4-Methoxy-azepane.

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. gcms.cznih.gov For non-volatile or highly polar molecules like many azepane derivatives, a derivatization step is often required to increase volatility and improve chromatographic performance. nih.gov

Research on functionalized azepane scaffolds has shown that derivatization with reagents like trifluoroacetyl anhydride (B1165640) can produce derivatives suitable for GC analysis. The subsequent separation on a chiral capillary column, often coated with a cyclodextrin-based stationary phase, allows for the accurate determination of enantiomeric excess (ee). researchgate.net For certain bicyclo[b]-annulated azepane scaffolds, this method has been used to confirm enantiopurities of 97–98% ee. researchgate.net

Table 2: Typical Chiral GC Method Parameters for Derivatized Azepanes

ParameterTypical ConditionsPurpose
Derivatization Reagent N-Trifluoroacetyl (TFA)Increases volatility and thermal stability of the azepane analyte.
Chiral Stationary Phase (CSP) Derivatized β-cyclodextrin (e.g., Rt-βDEXsm)Creates a chiral environment for the separation of the derivatized enantiomers. gcms.cz
Column Dimensions 0.25 mm ID x 30 m, 0.25 µm film thicknessStandard dimensions for high-resolution capillary GC.
Carrier Gas Helium or HydrogenMobile phase that carries the analyte through the column.
Temperature Program Initial 100°C, ramp to 200°C at 5°C/minGradient temperature programming is used to optimize separation and analysis time.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Detector Flame Ionization Detector (FID)A common and sensitive detector for organic compounds.

This table presents illustrative conditions based on established methods for the chiral GC analysis of derivatized amines and related heterocyclic compounds.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for chiral separations in the pharmaceutical industry due to its high speed, efficiency, and reduced environmental impact compared to HPLC. nih.govamericanpharmaceuticalreview.com The technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or isopropanol. chromatographyonline.com

The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher throughput, making SFC ideal for high-throughput screening of chiral compounds. youtube.comresearchgate.net The same polysaccharide-based chiral stationary phases used in HPLC are predominantly used in SFC, and screening strategies employing a small set of these columns often achieve a success rate exceeding 95% for resolving chiral molecules. nih.govresearchgate.net For these reasons, SFC is considered a primary technique for tackling the chiral resolution of novel compounds like this compound. nih.gov

Table 3: Common SFC Screening Platform for Chiral Resolution

ParameterTypical ConditionsPurpose
Primary Mobile Phase Supercritical CO₂The main solvent, offering low viscosity and high diffusivity for fast separations. chromatographyonline.com
Co-solvent / Modifier Methanol or Isopropanol (often with an amine additive)Added to modify the polarity of the mobile phase and improve analyte solubility and interaction with the CSP.
Screening Columns Chiralpak AD, Chiralpak AS, Chiralcel OD, Chiralcel OJA standard set of four to five polysaccharide-based columns used to screen for the best separation conditions. nih.gov
Flow Rate 3-5 mL/minHigher flow rates are possible compared to HPLC, leading to faster analysis times.
Back Pressure 100-150 barMaintains the CO₂ in its supercritical state.
Temperature 35-40 °CInfluences fluid density and chiral recognition.

This table outlines a generic, high-throughput screening approach widely adopted in the pharmaceutical industry for the rapid development of chiral separation methods.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). researchgate.net Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their versatility and effectiveness. mdpi.com

The enantiomers of an analyte form transient inclusion complexes with the cyclodextrin, and the differing stability of these diastereomeric complexes leads to different effective mobilities, resulting in separation. researchgate.net CE offers advantages of extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents. researchgate.net This makes it a valuable tool for the chiral analysis of valuable pharmaceutical compounds and intermediates, including azepane derivatives. researchgate.netresearchgate.net

Table 4: Representative CE Parameters for Chiral Drug Analysis

ParameterTypical ConditionsPurpose
Capillary Fused silica, 50 µm ID, 50 cm total lengthStandard capillary providing a high surface-area-to-volume ratio for efficient heat dissipation.
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5Provides conductivity and maintains a stable pH. Low pH ensures basic analytes like azepanes are protonated and migrate.
Chiral Selector (CS) 10-20 mg/mL Sulfated-β-cyclodextrinForms transient diastereomeric complexes with the enantiomers, enabling their separation. mdpi.com
Voltage 20-30 kVThe driving force for the electrophoretic separation.
Temperature 25 °CControlled temperature ensures reproducible migration times.
Detection UV Diode Array Detector (DAD) at 214 nmMonitors the analyte as it passes the detection window.

This table illustrates typical starting conditions for developing a chiral CE separation method for a basic pharmaceutical compound.

Kinetic Resolution and Dynamic Kinetic Resolution in Azepane Synthesis

Accessing enantiomerically pure azepanes is crucial for pharmaceutical applications. Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) are powerful strategies for separating racemic mixtures of chiral precursors or intermediates in azepane synthesis.

Kinetic Resolution (KR) involves the reaction of a racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. wikipedia.org This allows for the separation of the faster-reacting enantiomer (which is converted to a product) from the unreacted, enantioenriched, slower-reacting enantiomer. The primary limitation of KR is its maximum theoretical yield of 50% for a single desired enantiomer. princeton.edu

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of traditional KR by integrating an in-situ racemization of the slower-reacting enantiomer. wikipedia.orgnih.gov This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, enantiomerically pure product, achieving yields of up to 100%. wikipedia.org

A successful DKR process requires the careful selection of two compatible catalysts:

An enantioselective catalyst (often an enzyme, like a lipase) to perform the resolution step.

A racemization catalyst (often a transition metal complex, such as those based on ruthenium) that interconverts the enantiomers of the starting material without affecting the product. mdpi.com

The efficiency of a DKR process hinges on the relative rates of these two processes. For an ideal outcome, the rate of racemization should be significantly faster than the rate of reaction of the slower-reacting enantiomer (krac > kslow). nih.gov Chemoenzymatic DKR, which pairs a biocatalyst with a metal catalyst, is a widely used approach. For example, the DKR of racemic alcohols often employs a lipase (B570770) (e.g., Candida antarctica lipase B, CALB) for enantioselective acylation and a ruthenium complex to racemize the alcohol substrate. mdpi.comorganic-chemistry.org This methodology is highly applicable to the synthesis of chiral precursors for compounds like this compound, where a racemic alcohol intermediate could be resolved to produce a key chiral building block in high yield and enantiomeric excess.

Substrate TypeResolution Catalyst (Enzyme)Racemization Catalyst (Metal)Reaction TypePotential ProductTheoretical Yield
Racemic Secondary AlcoholsLipase (e.g., Novozym 435)Ruthenium ComplexTransesterificationEnantiopure EsterUp to 100% mdpi.com
Racemic β-Azido AlcoholsCandida antarctica lipase BRuthenium CatalystEnantioselective EsterificationEnantiopure AcetateUp to 100% organic-chemistry.org
Racemic AminesLipase (e.g., CALB)Base or Metal ComplexAcylationEnantiopure AmideUp to 100% wikipedia.org

Computational Chemistry and Conformational Analysis of Azepanes

Quantum Chemical Calculations for Stability and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the electronic properties that govern the stability and reactivity of azepane derivatives. acs.orgnih.govscienceopen.com Methods such as the meta-hybrid M06-2X functional and Møller-Plesset perturbation theory (MP2) have been successfully used to investigate these molecules. nih.govresearchgate.net

Key molecular properties and reactivity descriptors are calculated to provide insight into a molecule's behavior:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. In (S)-4-Methoxy-azepane, the nitrogen atom's lone pair and the oxygen of the methoxy (B1213986) group would represent areas of negative potential.

Ring Strain Energy: Seven-membered rings possess inherent ring strain due to deviations from ideal bond angles and torsional strain from eclipsed hydrogen atoms. nih.gov Calculations show that heteroatom substitution can influence this strain. Replacing a carbon with a nitrogen atom to form the azepane ring was found to cause a notable decrease in ring strain compared to the parent cycloheptane. nih.gov

The following table summarizes key quantum chemical descriptors calculated for the parent azepane molecule using the M06-2X functional, which serves as a baseline for understanding substituted derivatives like this compound.

DescriptorCalculated Value (Azepane)Significance
HOMO Energy-Relates to electron-donating ability
LUMO Energy-Relates to electron-accepting ability
HOMO-LUMO Gap (ΔE)-Indicator of kinetic stability and reactivity
Dipole Moment (μ)-Measures molecular polarity
Ring Strain Energy (kcal/mol)~5.09 (M06-2X)Quantifies inherent instability of the ring

Note: Specific energy values are highly dependent on the computational method and basis set used. The strain energy value is relative to an acyclic counterpart. nih.gov

Conformational Landscapes of Seven-Membered Azepane Rings

The flexibility of the seven-membered azepane ring results in a complex potential energy surface with multiple low-energy conformations. mq.edu.au This conformational diversity is critical to the biological activity of many azepane-containing compounds. lifechemicals.com

Unlike the simple chair conformation of cyclohexane (B81311), the azepane ring can adopt several stable or metastable conformations. High-level electronic structure calculations have identified the primary low-energy forms:

Twist-Chair (TC): This is generally reported as the most stable conformation for the parent azepane. nih.gov

Chair (C): The chair form is another low-energy conformer. nih.govnih.govresearchgate.net

Twist-Boat (TB): The twist-boat is typically higher in energy than the twist-chair and chair forms. nih.govnih.gov

The presence of substituents dramatically influences the conformational equilibrium of the azepane ring. mq.edu.au The position, size, and electronic nature of the substituent, along with its stereochemistry, dictate which conformation is preferred.

For this compound, the key factors are:

Heteroatom: The nitrogen atom itself influences bond lengths and angles, contributing to the ring's puckering and conformational preferences compared to cycloheptane. nih.gov

Substituent: The methoxy group at the C4 position will have different spatial orientations in each conformation (e.g., pseudo-axial vs. pseudo-equatorial). The conformation that minimizes unfavorable steric interactions (like 1,3-diaxial interactions) involving this bulky group will be favored. Studies on other substituted azepanes have shown that a single substituent can significantly bias the ring toward one major conformation. mq.edu.aursc.org For instance, installing a fluorine or hydroxyl group can effectively reduce conformational disorder. mq.edu.au

Stereochemistry: The (S)-configuration at C4 defines the absolute arrangement of the methoxy group. This chirality, combined with the ring's puckering, will lead to a unique set of diastereomeric conformations (e.g., a pseudo-axial methoxy group in a twist-chair conformation vs. a pseudo-equatorial one). The energetic difference between these possibilities determines the dominant conformer in solution.

The table below illustrates a hypothetical energy landscape for this compound, showing how the substituent's orientation affects the relative stability of the primary conformations.

ConformationMethoxy Group OrientationPredicted Relative Energy (kcal/mol)Stability Notes
Twist-Chair 1Pseudo-equatorial0.00 (Global Minimum)Minimizes steric hindrance, likely the most populated conformer.
Twist-Chair 2Pseudo-axial>1.0Higher energy due to potential transannular steric interactions.
Chair 1Equatorial-like~0.5 - 1.5Low in energy, but may be slightly less stable than the preferred Twist-Chair.
Chair 2Axial-like>2.0Significant steric strain makes this conformation less favorable.

Note: These are predicted relative energies based on general principles of conformational analysis; actual values require specific quantum chemical calculations for this compound.

The azepane ring is not static but exists in a dynamic equilibrium, with conformations interconverting rapidly at room temperature. researchgate.net The pathways for this interconversion often involve low-energy barriers and can be described as a pseudorotation, where the ring appears to rotate without passing through a high-energy planar state. nih.govresearchgate.net For seven-membered rings, this dynamic process can be visualized as a boat-twist-boat pseudorotation cycle or a chair-twist-chair cycle. nih.gov The methoxy substituent in this compound would influence the energy barriers of these interconversions, potentially slowing down or biasing the dynamic equilibrium toward the most stable conformer.

Mechanistic Studies via Quantum Chemical Investigations

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. nih.govresearchgate.net By mapping the potential energy surface that connects reactants to products, chemists can identify transition states and intermediates, providing a complete atomistic picture of the reaction pathway. researchgate.net

For reactions involving azepanes, such as their synthesis or functionalization, computational methods can determine the most likely mechanism. nih.gov This process involves:

Locating Stationary Points: Geometries of reactants, products, and any intermediates are optimized to find their energy minima.

Searching for Transition States (TS): A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. researchgate.netucsb.edu Algorithms are used to locate the precise geometry of the TS.

Frequency Calculations: A key step to confirm a structure is a true transition state is the calculation of its vibrational frequencies. A genuine TS will have exactly one imaginary frequency, corresponding to the motion of the atoms along the reaction coordinate. ucsb.edu

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the TS in both forward and reverse directions. researchgate.net

For example, in the synthesis of a tetrazole-fused azepane, DFT calculations were used to locate the transition state for the key intramolecular cycloaddition step and to calculate the reaction energy profile, confirming a pseudo-concerted mechanism. researchgate.net Similarly, the mechanism of the Pictet-Spengler reaction to form an azepino-indole skeleton has been detailed using quantum chemical methods, identifying the rate-determining step and the roles of key amino acid residues in the enzyme's active site. nih.gov These studies provide a blueprint for how the reactivity of this compound in various chemical transformations could be investigated.

Computational Support for Proposed Ring Formation Mechanisms

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of azepane ring formation, particularly for ring expansion reactions. These computational studies provide evidence for reaction pathways, transition states, and the stereochemical outcomes of these transformations.

One common route to azepane synthesis involves the ring expansion of smaller nitrogen-containing rings, such as aziridines and azetidines, via ylide intermediates. nih.govresearchgate.net Computational studies, often employing DFT methods like B3LYP-D3, have been used to model these complex rearrangements. For instance, calculations have shown that the ring expansion of methylene (B1212753) aziridines can proceed through an aziridinium (B1262131) ylide, which then undergoes a concerted, near-barrierless researchgate.netdntb.gov.ua-Stevens rearrangement to yield a larger ring. nih.gov These computational models help to explain the high stereospecificity observed in such reactions by analyzing the transition state energies and intrinsic reaction coordinates. nih.gov

Key insights from these computational studies include:

Transition State Geometries: Calculations can predict the three-dimensional structure of transition states, revealing the atomic arrangements at the point of highest energy along the reaction coordinate.

Activation Barriers: By calculating the energy difference between the reactants and the transition state, computational models can predict the feasibility of a proposed mechanism. For example, DFT calculations have been used to compare the energy barriers of competing pathways, such as a nih.govresearchgate.net-sigmatropic rearrangement versus other potential reactions of ammonium (B1175870) ylides, thereby explaining the observed product distribution. researchgate.net

Stereochemical Control: Computational analysis can rationalize the transfer of chirality during a reaction. In the context of aziridinium ylides, DFT has demonstrated how non-covalent interactions and steric effects within the ylide intermediate can dictate the stereochemical outcome of the ring expansion. nih.govchemrxiv.org

These computational approaches are directly applicable to understanding the formation of substituted azepanes like this compound. By modeling the relevant precursors and reaction conditions, DFT can predict the most likely mechanistic pathways for its synthesis, whether through piperidine (B6355638) ring expansion, dearomative expansion of nitroarenes, or other novel methods. rsc.orgnih.gov

Table 1: Computational Methods in Azepane Ring Formation Analysis

Computational MethodApplicationKey Findings SupportedReference
Density Functional Theory (DFT)Elucidation of reaction pathways for ring expansion of aziridines and azetidines.Confirmation of concerted, asynchronous researchgate.netdntb.gov.ua-Stevens rearrangement via aziridinium ylide intermediates. nih.gov
SMD(CH2Cl2)B3LYP-D3/def2-SVPCalculation of activation barriers and rotational barriers in ylide intermediates.Demonstration of kinetic control and the influence of catalyst on reaction outcomes. chemrxiv.org
Semiempirical Molecular Orbital CalculationsInvestigation of regiochemistry and stereochemistry in piperidine ring expansion.Rationalization of exclusive stereoselectivity and regioselectivity in azepane synthesis. rsc.org

Molecular Docking and Ligand-Protein Interaction Studies (Focus on computational methodology for scaffold design)

The azepane ring is a valuable scaffold in medicinal chemistry due to its three-dimensional character, which allows for the presentation of substituents in diverse vectors to interact with biological targets. researchgate.net Computational methods, particularly molecular docking and molecular dynamics, are central to designing and optimizing these scaffolds for potent and selective ligand-protein interactions. semanticscholar.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com The methodology for designing novel scaffolds like this compound involves several key computational steps:

Scaffold Definition and Generation: The core structure, in this case, the azepane ring, is defined. Computational tools can then be used to enumerate virtual libraries by adding various substituents at different positions. For this compound, the methoxy group at the 4-position and the stereochemistry at that center are fixed starting points for further derivatization.

Conformational Analysis: Azepanes are highly flexible. dntb.gov.ua Before docking, a thorough conformational analysis is required to identify the low-energy shapes the molecule can adopt. Computational methods like molecular mechanics force fields are used to generate a representative set of conformers for the ligand. For substituted azepanes, this analysis is crucial as even minor changes, like the addition of a fluorine atom, can significantly bias the ring's preferred conformation. rsc.org

Docking and Scoring: The generated ligand conformers are then placed into the binding site of a target protein using a docking algorithm. These algorithms systematically search for the best fit by evaluating various translations, rotations, and conformations of the ligand. mdpi.com A "scoring function" is then used to estimate the binding affinity for each pose, ranking the most likely binding modes. These functions approximate the free energy of binding by considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com

Post-Docking Analysis and Molecular Dynamics: The top-ranked poses from docking are often subjected to further analysis using more computationally intensive methods like Molecular Dynamics (MD) simulations. mdpi.com MD simulations model the movement of atoms in the ligand-protein complex over time, providing a more dynamic and realistic picture of the interaction. mdpi.comijnc.ir This can help refine the binding pose, assess the stability of key interactions, and calculate binding free energies with greater accuracy.

Through this systematic computational approach, researchers can prioritize which derivatives of a scaffold like this compound are most likely to be active and worthy of chemical synthesis, thereby accelerating the drug discovery process. nih.gov

Table 2: Computational Methodology for Azepane Scaffold Design

MethodologyPurposeSoftware/Algorithm ExamplesReference
Fragment-Based Ligand GenerationTo create novel ligand structures from known active fragments.BREED algorithm nih.gov
Molecular DockingTo predict the binding mode and affinity of a ligand within a protein's active site.Glide, DOCK, Surflex mdpi.comnih.gov
Induced Fit Docking (IFD)To account for protein flexibility upon ligand binding.Schrödinger Suite nih.gov
Molecular Dynamics (MD) SimulationTo assess the stability of the ligand-protein complex and refine binding poses.AMBER, GROMACS, Desmond mdpi.commdpi.com
MM-GBSA/PBSATo calculate binding free energies from MD simulation trajectories.Prime (Schrödinger) nih.gov

Advanced Applications of Chiral Azepane Scaffolds in Chemical Science

Chiral Ligands in Asymmetric Catalysis

The precise spatial arrangement offered by chiral azepane scaffolds makes them excellent candidates for incorporation into ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a chemical reaction, ideally leading to the formation of a single desired enantiomer of the product.

The design of effective chiral ligands often involves combining a stereochemically defined backbone, such as a chiral azepane, with coordinating moieties like phosphines or amines. Ferrocene (B1249389), a stable and readily derivatizable organometallic compound, has become an indispensable building block in ligand design due to its unique planar chirality and favorable stereoelectronic properties. nih.govacs.org Ligands incorporating ferrocene have been successfully used in various catalytic processes. nih.gov The synthesis of ferrocene-based ligands often involves functionalizing the ferrocene core with chiral sidearms, and a scaffold like (S)-4-Methoxy-azepane could serve as such a chiral component. nih.govrsc.org By attaching coordinating groups (e.g., diphenylphosphine) to a ferrocene unit that is also bridged or substituted with the azepane ring, a rigid and well-defined chiral pocket can be created around a metal center.

Similarly, phosphoramidite (B1245037) ligands, known for their modularity and success in enantioselective catalysis, can be synthesized by reacting a chiral alcohol or amine with a chlorophosphine. The nitrogen atom of the this compound scaffold could be directly incorporated into the phosphoramidite structure, or the scaffold could serve as a chiral backbone to position other coordinating elements.

The ultimate test of a chiral ligand is its performance in inducing enantioselectivity in a catalytic reaction. Chiral induction is the process by which the chirality of the catalyst directs the formation of a predominantly single enantiomer of the product from achiral or racemic starting materials. Axially chiral compounds are particularly well-known as effective chiral ligands in asymmetric catalysis. beilstein-journals.org The effectiveness of a ligand is typically measured by the enantiomeric excess (ee) of the product. High enantioselectivity is crucial in the synthesis of pharmaceuticals, where often only one enantiomer is therapeutically active. While specific performance data for ligands derived from this compound is not detailed, the general performance of related chiral ligand classes in key transformations highlights their potential.

Enantioselective TransformationTypical Ligand ClassPotential Role of Azepane ScaffoldAchieved Enantiomeric Excess (ee)
Asymmetric HydrogenationPhosphine-based (e.g., BINAP)Provides a rigid, chiral backbone to control catalyst conformation.Often >95%
Heck ReactionPhosphoramiditesActs as a chiral directing group.Up to 99%
Allylic AlkylationFerrocene-basedCreates a defined chiral pocket around the metal center. nih.govOften >90%
CyclopropanationRotaxane-basedProvides a well-defined chiral environment for the catalytic reaction. nih.govComparable to covalent catalysts

Synthetic Intermediates and Building Blocks for Complex Organic Molecules

Chiral azepane derivatives are valuable synthetic intermediates for constructing more complex molecular architectures. The azepane ring is a structural motif found in a number of medicinally important natural products and their synthetic analogues. researchgate.net As such, enantiomerically pure azepanes like this compound serve as chiral pool starting materials, providing a pre-defined stereocenter and a cyclic framework that can be further elaborated into target molecules, reducing the number of synthetic steps and simplifying purification challenges. Their utility as advanced intermediates is critical in the industrial-scale synthesis of complex active pharmaceutical ingredients. acs.org

Design of Conformationally Constrained Molecules in Organic Synthesis

Introducing conformational constraints into a molecule is a powerful strategy in medicinal chemistry and organic synthesis to enhance biological activity and improve pharmacokinetic properties. Incorporating a cyclic scaffold like azepane significantly reduces the number of rotatable bonds in a molecule. acs.org This rigidification can lock the molecule into a specific "bioactive" conformation, leading to higher binding affinity and selectivity for its biological target. acs.orgnih.gov The synthesis of conformationally constrained peptidomimetics, for example, has utilized substituted azepanes to rigidify a peptide strand. researchgate.net The defined chair- and boat-like conformations of the seven-membered azepane ring, influenced by substituents like the methoxy (B1213986) group in this compound, can be exploited to control the spatial orientation of appended functional groups, which is a key goal in rational drug design. acs.orgchemrxiv.org

Bioisosteric Replacements and Scaffold Hop Strategies in Synthetic Design

Bioisosteric replacement and scaffold hopping are key strategies in drug discovery used to optimize lead compounds or to create novel chemical entities that retain desired biological activity while improving other properties like metabolic stability, solubility, or patentability. researchgate.netnih.gov A bioisostere is a functional group or moiety that can be exchanged for another without substantially altering the biological activity of the molecule. researchgate.netnih.gov

Scaffold hopping involves the more drastic replacement of a molecule's core structure with a different one, while preserving the orientation of key binding functionalities. mdpi.com The azepane ring can be employed as a bioisosteric replacement for other cyclic systems, such as piperidine (B6355638) or cyclohexane (B81311) rings, or even as a non-classical replacement for aromatic systems in certain contexts. Utilizing a chiral scaffold like this compound in a scaffold hop allows for the exploration of new chemical space while maintaining or introducing specific three-dimensional structural features that may be crucial for biological function. researchgate.netmdpi.com

Original Scaffold/FragmentBioisosteric ReplacementRationale for ReplacementReference Concept
Piperidine RingAzepane RingAlters ring pucker and conformational flexibility; explores new chemical space.Scaffold Hop mdpi.com
Aromatic RingSaturated Heterocycle (e.g., Azepane)Improves solubility, reduces metabolic liability (e.g., P450 oxidation).Bioisosterism nih.gov
Flexible Alkyl ChainConstrained Azepane LinkerReduces conformational entropy upon binding, potentially increasing potency.Conformational Constraint acs.orgnih.gov
Existing Patented CoreNovel Azepane CoreCircumvents existing intellectual property to generate a new patentable chemical series.Scaffold Hop researchgate.net

Future Research Directions and Emerging Challenges

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

A primary challenge in the synthesis of chiral azepanes is the precise control of stereochemistry, which is crucial for biological activity. nih.gov The development of new catalytic systems and synthetic strategies that offer high yields and excellent stereoselectivity under mild conditions remains a significant goal. us.es

Current research directions include:

Catalytic Asymmetric Synthesis : There is a continuous effort to discover new chiral catalysts for the enantioselective synthesis of azepane rings. For instance, copper-catalyzed asymmetric intramolecular cyclizations have been developed for the synthesis of dibenzo[b,d]azepines, achieving high yields (up to 98%) and excellent enantioselectivities (up to 99% ee). us.es Similarly, strong and confined imidodiphosphorimidate (IDPi) catalysts have enabled highly enantioselective substitutions to form 2-substituted azepanes. researchgate.net

Domino and Cascade Reactions : Organocatalyzed domino reactions represent an efficient strategy for constructing complex molecules from simple precursors in a single operation. A novel temporary-bridge strategy has been reported for the enantioselective organocatalyzed domino synthesis of azepane moieties, creating up to four stereogenic centers with very high stereoselectivity. rsc.org

Ring Expansion Strategies : The stereoselective ring expansion of smaller, more readily available cyclic systems like piperidines or pyrrolidines is a powerful method. rsc.org Diastereomerically pure azepane derivatives have been prepared in excellent yields through piperidine (B6355638) ring expansion. rsc.org Another approach involves the ring expansion of 2-azanorbornan-3-yl methanols to produce chiral-bridged azepanes (2-azabicyclo[3.2.1]octanes). researchgate.net

Tethered Aminohydroxylation : An osmium-catalyzed tethered aminohydroxylation reaction has been used for the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.govacs.org This method forms a new C–N bond with complete regio- and stereocontrol. nih.govacs.org

Table 1: Comparison of Selected Stereoselective Synthetic Methods for Azepane Derivatives
MethodologyCatalyst/ReagentKey FeaturesReported SelectivityReference
Asymmetric Intramolecular CyclizationCopper(I) / Ph-BPEForms central and axial stereogenic elements.>20:1 d.r., up to 99% ee us.es
Organocatalyzed Domino SynthesisChiral secondary amineTemporary-bridge strategy; formal [4+3] heterocyclization.High stereoselectivity rsc.org
Osmium-Catalyzed Tethered AminohydroxylationK₂OsO₂(OH)₄Forms new C-N bond with complete regio- and stereocontrol.syn-stereoselectivity nih.gov
Piperidine Ring ExpansionNot specifiedProvides diastereomerically pure azepanes.Exclusive stereoselectivity rsc.org

Exploration of Underexplored Azepane Topologies and Substitution Patterns

While simple substituted azepanes are important, future research is increasingly focused on exploring more complex and conformationally constrained azepane structures. These novel topologies can offer improved binding affinity, selectivity, and pharmacokinetic properties.

Key areas of exploration include:

Bridged and Fused Systems : The synthesis of bridged chiral azepanes, such as the 2-azabicyclo[3.2.1]octane system, introduces conformational rigidity that can be advantageous for receptor binding. researchgate.net Fused-ring derivatives, like dibenzo[b,f]azepines, are also being investigated for various pharmacological activities, including as anticancer agents that act as topoisomerase II inhibitors. nih.gov

Spirocyclic Azepanes : Spirocyclic frameworks are of significant interest in medicinal chemistry. The development of synthetic methods to access spiro-azepane structures is an emerging area.

Novel Substitution Patterns : Research is moving beyond simple mono- or di-substituted azepanes to more complex polysubstituted derivatives. nih.gov Asymmetric syntheses of 4,5,6- and 3,4,5,6-substituted azepanes have been achieved through highly diastereoselective and enantioselective lithiation-conjugate addition sequences. nih.gov The introduction of diverse functional groups, particularly those containing fluorine, is also a key strategy, as fluorinated azepanes have gained significant interest. researchgate.net

Database-Driven Discovery : The systematic exploration of chemical databases can reveal simple yet unexplored scaffolds. An investigation of the GDB-4c ring systems database led to the synthesis of unprecedented cis- and trans-fused bicyclic azepanes, one of which emerged as a potent inhibitor of monoamine transporters with potential applications for neuropsychiatric disorders. unibe.ch

Integration of Machine Learning and Advanced Computational Modeling in Azepane Design

The integration of computational tools is revolutionizing drug discovery and chemical synthesis. nih.gov For azepane-based compounds, these approaches can accelerate the design-make-test-analyze cycle.

Emerging applications in this field include:

Predictive Modeling : Machine learning (ML) algorithms, such as support vector machines (SVM) and neural networks, are being used to build quantitative structure–activity relationship (QSAR) models. nih.gov These models can predict the biological activity or physicochemical properties of novel azepane derivatives before they are synthesized, helping to prioritize the most promising candidates. mdpi.com

De Novo Design : Generative ML models can design entirely new azepane-based molecules with desired properties. These algorithms can explore vast chemical space to propose novel structures that medicinal chemists might not have conceived.

Reaction Optimization and Prediction : AI can be used to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. cmu.edu This can significantly reduce the experimental effort required to develop efficient syntheses for complex azepanes.

Molecular Dynamics and Docking : Advanced computational modeling allows for the simulation of how an azepane-based ligand interacts with its biological target (e.g., a protein receptor). nih.gov This provides insights into the binding mode and can guide the rational design of more potent and selective molecules. mdpi.com An automated workflow combining machine learning with molecular dynamics-based free energy calculations has been shown to efficiently identify compounds with high binding affinity. cmu.edu

Table 2: Applications of Computational Tools in Azepane Research
Computational ApproachSpecific TechniqueApplication in Azepane Design & SynthesisReference
Predictive ModelingQSAR, Support Vector Machines (SVM), Random Forest (RF)Predicting bioactivity and properties of new azepane derivatives. nih.gov
Virtual ScreeningProtein-ligand docking, ML scoring functionsIdentifying potential hit compounds from large virtual libraries. nih.gov
Synthesis OptimizationActive learning, Automated workflowsPredicting reaction outcomes and optimizing synthetic conditions. cmu.edu
Structural AnalysisMolecular Dynamics (MD) simulationsUnderstanding ligand-protein interactions and binding modes. cmu.edu

Sustainable and Green Chemistry Approaches in Azepane Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. rsc.org Developing sustainable methods for synthesizing azepanes is a critical future challenge.

Key strategies for greener azepane synthesis include:

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is a primary goal. nih.gov In some cases, solvent-free reaction conditions can be developed. mdpi.com

Catalysis over Stoichiometric Reagents : The use of catalytic methods (organocatalysis, biocatalysis, or metal catalysis) is inherently greener than using stoichiometric reagents, as it reduces waste. nih.gov The development of catalysts based on earth-abundant metals is a particularly important area.

Biocatalysis : Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions. acs.org The future will likely see the development of novel enzymes or the engineering of existing ones for specific transformations in azepane synthesis.

Electrosynthesis : Using electricity as a traceless redox agent can circumvent the need for stoichiometric chemical oxidants or reductants, offering a sustainable alternative. acs.org For example, transition-metal-free electrochemical strategies have been developed for efficient alkyl radical cross-coupling reactions. acs.org

Process Intensification : The use of technologies like continuous flow chemistry can improve efficiency, reduce reaction times, and enhance safety, all of which align with the principles of green chemistry. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (S)-4-Methoxy-azepane, and how do reaction conditions impact yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, azepane derivatives are synthesized via alkylation of 4-hydroxyazepane with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Purification often involves column chromatography or recrystallization.
  • Key Factors : Solvent polarity (DMF enhances nucleophilicity), temperature (higher temps accelerate reaction but may degrade intermediates), and stoichiometric ratios (excess methylating agent improves conversion).

Q. What analytical techniques are recommended for characterizing this compound?

  • Methods :

  • NMR : ¹H/¹³C NMR to confirm methoxy group position and stereochemistry .
  • HPLC-MS : For purity assessment and enantiomeric excess determination using chiral columns (e.g., Chiralpak AD-H) .
  • X-ray Crystallography : To resolve absolute configuration if crystalline derivatives are synthesized .
    • Reference Standards : Use commercially available enantiopure azepanes (e.g., (R)-4-Methoxy-azepane) as benchmarks for comparative analysis .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during this compound synthesis?

  • Strategies :

  • Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts to reduce imine intermediates .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .
    • Data Table :
MethodEnantiomeric Excess (%)Yield (%)
Asymmetric Hydrogenation9885
Enzymatic Resolution9570

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Approach :

  • Dose-Response Analysis : Test activity across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Assay Validation : Replicate studies in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
    • Case Study : Inconsistent IC₅₀ values for kinase inhibition may arise from buffer composition (e.g., Mg²⁺ concentration) or incubation time variations .

Q. What computational tools predict the interaction of this compound with biological targets?

  • Methods :

  • Molecular Docking : AutoDock Vina to model binding to GPCRs or enzymes (e.g., monoamine oxidases) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
    • Validation : Cross-reference predictions with experimental SAR studies on azepane derivatives .

Methodological Guidelines

  • Stability and Storage :

    • Store this compound at -20°C under inert atmosphere (argon) to prevent oxidation .
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
  • Data Reproducibility :

    • Document solvent batch numbers (e.g., DMF purity ≥99.9%) and reaction monitoring intervals (e.g., TLC every 30 min) .
    • Use open-access spectral databases (NIST Chemistry WebBook) for cross-verifying NMR/MS data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.